Cas no 831191-82-3 (L-Phenylalanine, 2,4-difluoro-, methyl ester)

L-Phenylalanine, 2,4-difluoro-, methyl ester is a fluorinated derivative of the essential amino acid L-phenylalanine, modified with a methyl ester group. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The introduction of fluorine atoms enhances metabolic stability and lipophilicity, which can improve pharmacokinetic properties. The methyl ester group further increases solubility and reactivity, facilitating synthetic applications. Its structural features make it valuable for designing enzyme inhibitors, peptide analogs, and other specialized compounds. The product is typically characterized by high purity and consistent quality, ensuring reliability in research and development workflows.
L-Phenylalanine, 2,4-difluoro-, methyl ester structure
831191-82-3 structure
Product name:L-Phenylalanine, 2,4-difluoro-, methyl ester
CAS No:831191-82-3
MF:C10H11F2NO2
MW:215.19664978981
CID:677921
PubChem ID:29935670

L-Phenylalanine, 2,4-difluoro-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • L-Phenylalanine, 2,4-difluoro-, methyl ester
    • (S)-2-AMINO-3-(2,4-DIFLUORO-PHENYL)-PROPIONIC ACID METHYL ESTER
    • 831191-82-3
    • SCHEMBL10585341
    • AKOS015967240
    • 191929-89-2
    • methyl(2S)-2-amino-3-(2,4-difluorophenyl)propanoate
    • N13131
    • methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate
    • EN300-4399206
    • Inchi: 1S/C10H11F2NO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-3,5,9H,4,13H2,1H3/t9-/m0/s1
    • InChI Key: WTDVYINTUREYJH-VIFPVBQESA-N
    • SMILES: FC1C=C(C=CC=1C[C@@H](C(=O)OC)N)F

Computed Properties

  • Exact Mass: 215.07578492g/mol
  • Monoisotopic Mass: 215.07578492g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 52.3Ų

L-Phenylalanine, 2,4-difluoro-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-4399206-2.5g
methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate
831191-82-3 95.0%
2.5g
$1735.0 2025-03-15
Enamine
EN300-4399206-1.0g
methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate
831191-82-3 95.0%
1.0g
$884.0 2025-03-15
1PlusChem
1P00G5UT-50mg
(S)-2-AMINO-3-(2,4-DIFLUORO-PHENYL)-PROPIONIC ACID METHYL ESTER
831191-82-3 95%
50mg
$263.00 2025-02-27
1PlusChem
1P00G5UT-100mg
(S)-2-AMINO-3-(2,4-DIFLUORO-PHENYL)-PROPIONIC ACID METHYL ESTER
831191-82-3 95%
100mg
$375.00 2025-02-27
1PlusChem
1P00G5UT-500mg
(S)-2-AMINO-3-(2,4-DIFLUORO-PHENYL)-PROPIONIC ACID METHYL ESTER
831191-82-3 95%
500mg
$803.00 2025-02-27
A2B Chem LLC
AH53285-50mg
(S)-2-AMINO-3-(2,4-DIFLUORO-PHENYL)-PROPIONIC ACID METHYL ESTER
831191-82-3 95%
50mg
$251.00 2024-04-19
A2B Chem LLC
AH53285-500mg
(S)-2-AMINO-3-(2,4-DIFLUORO-PHENYL)-PROPIONIC ACID METHYL ESTER
831191-82-3 95%
500mg
$763.00 2024-04-19
1PlusChem
1P00G5UT-10g
(S)-2-AMINO-3-(2,4-DIFLUORO-PHENYL)-PROPIONIC ACID METHYL ESTER
831191-82-3 95%
10g
$4768.00 2023-12-16
1PlusChem
1P00G5UT-2.5g
(S)-2-AMINO-3-(2,4-DIFLUORO-PHENYL)-PROPIONIC ACID METHYL ESTER
831191-82-3 95%
2.5g
$2207.00 2024-04-21
1PlusChem
1P00G5UT-5g
(S)-2-AMINO-3-(2,4-DIFLUORO-PHENYL)-PROPIONIC ACID METHYL ESTER
831191-82-3 95%
5g
$3234.00 2023-12-16

L-Phenylalanine, 2,4-difluoro-, methyl ester Related Literature

Additional information on L-Phenylalanine, 2,4-difluoro-, methyl ester

Introduction to L-Phenylalanine, 2,4-difluoro-, methyl ester (CAS No. 831191-82-3)

L-Phenylalanine, 2,4-difluoro-, methyl ester, with the chemical identifier CAS No. 831191-82-3, is a fluorinated derivative of the essential amino acid phenylalanine. This compound has garnered significant attention in the field of medicinal chemistry and bioorganic synthesis due to its unique structural properties and potential biological activities. The introduction of fluorine atoms at the 2 and 4 positions of the phenyl ring introduces both steric and electronic effects that can modulate the compound's reactivity and interactions with biological targets.

The synthesis of L-Phenylalanine, 2,4-difluoro-, methyl ester typically involves fluorination strategies such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These methods allow for precise control over the incorporation of fluorine atoms, which is crucial for achieving the desired molecular architecture. The methyl ester group at the amino terminus enhances solubility and stability, making it a valuable intermediate in further chemical transformations.

Recent research has highlighted the utility of fluorinated amino acids in drug design. The presence of fluorine atoms can improve metabolic stability, binding affinity, and pharmacokinetic properties of therapeutic agents. For instance, studies have demonstrated that fluorinated phenylalanine derivatives exhibit enhanced activity as protease inhibitors, which are critical in treating various inflammatory and infectious diseases. The specific substitution pattern in L-Phenylalanine, 2,4-difluoro-, methyl ester may confer unique advantages in this regard.

In the realm of medicinal chemistry, L-Phenylalanine, 2,4-difluoro-, methyl ester serves as a versatile building block for the development of novel compounds. Its structural features make it a candidate for exploring new therapeutic modalities, particularly in oncology and neurology where precise modulation of amino acid derivatives can lead to breakthrough treatments. The compound's ability to interact with biological macromolecules in a selective manner is being leveraged to design molecules that can modulate enzyme activity or receptor binding.

Advances in computational chemistry have further accelerated the discovery process for fluorinated amino acids like L-Phenylalanine, 2,4-difluoro-, methyl ester. Molecular modeling techniques allow researchers to predict binding affinities and optimize structures before experimental synthesis. This synergy between theory and practice has enabled faster development cycles and more efficient use of resources in drug discovery programs.

The role of fluorinated compounds in medicinal chemistry is well-documented, with numerous examples of successful drugs featuring fluorine atoms. The incorporation of fluorine into bioactive molecules often leads to improved pharmacological profiles. For example, fluoroaromatics are known to enhance lipophilicity and reduce susceptibility to metabolic degradation. The unique electronic properties of fluorine also contribute to stronger hydrogen bonding interactions, which can be exploited to improve drug-receptor binding.

Future directions in the study of L-Phenylalanine, 2,4-difluoro-, methyl ester may include exploring its derivatives as probes for enzyme mechanisms or as leads for new drug candidates. The compound's structural framework provides a scaffold for further modifications aimed at enhancing its biological activity or optimizing its pharmacokinetic properties. Collaborative efforts between synthetic chemists and biologists will be essential in unlocking its full potential.

Industrial applications of L-Phenylalanine, 2,4-difluoro-, methyl ester are also emerging as interest grows in large-scale production methods for fluorinated compounds. Process optimization strategies are being developed to ensure cost-effective synthesis while maintaining high purity standards. These efforts are critical for translating laboratory discoveries into commercially viable products that can address unmet medical needs.

In conclusion, L-Phenylalanine, 2,4-difluoro-, methyl ester (CAS No. 831191-82-3) represents a promising area of research with significant implications for drug development and molecular biology. Its unique structural features and potential biological activities make it a valuable asset in the medicinal chemist's toolkit. As research continues to uncover new applications for this compound and its derivatives, its importance in advancing therapeutic innovation is likely to grow.

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